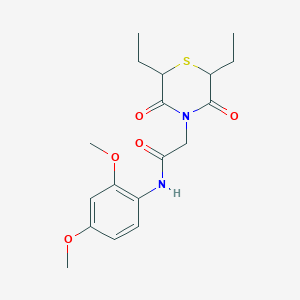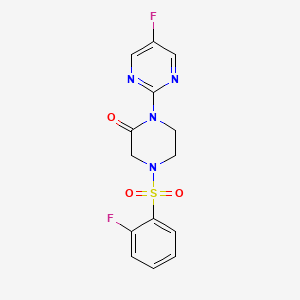![molecular formula C25H28FN5O4S B2930341 5-((4-(4-Fluorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 369367-19-1](/img/structure/B2930341.png)
5-((4-(4-Fluorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((4-(4-Fluorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C25H28FN5O4S and its molecular weight is 513.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
Researchers have synthesized derivatives of 1,2,4-triazole, incorporating various functional groups, to evaluate their antimicrobial properties. Studies like those conducted by Bektaş et al. (2007) and Ozdemir et al. (2017) have shown that these compounds exhibit moderate to good antimicrobial activities against a range of microorganisms. The structural modifications, including the addition of piperazine and fluorophenyl groups, aim to enhance the antimicrobial efficacy of these derivatives (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007); (Ozdemir, Uygun Cebeci, Bayrak, Mermer, Ceylan, Demirbaş, Karaoğlu, & Demirbas, 2017).
Anticancer and Anti-inflammatory Activities
The modification of 1,2,4-triazole derivatives to include piperazine and fluorophenyl moieties has also been investigated for anticancer and anti-inflammatory activities. Some derivatives have shown promising results in inhibiting the growth of tumor cells and reducing inflammation. For instance, the study by Tozkoparan, Gökhan, Kuepeli, Yeşilada, & Ertan (2004) highlighted the potential of these compounds in offering therapeutic benefits against inflammation and pain without inducing gastric lesions, indicating their anti-inflammatory and analgesic properties (Tozkoparan, Gökhan, Kuepeli, Yeşilada, & Ertan, 2004).
Potential Mechanisms of Action
The research on these compounds extends to understanding their mechanisms of action, such as their interaction with microbial DNA or inhibition of specific cellular processes. For example, derivatives with the piperazine and fluorophenyl groups have been synthesized to target bacterial DNA gyrase or fungal enzymes, showcasing their role as potential antimicrobial agents with specific modes of action. Studies like those by Mermer et al. (2019) provide insight into how these compounds could be optimized for better therapeutic efficacy through molecular docking studies and enzyme inhibition assays (Mermer, Faiz, Demirbaş, Demirbas, Alagumuthu, & Arumugam, 2019).
Wirkmechanismus
Target of Action
Similar compounds have been found to targetEquilibrative Nucleoside Transporters (ENTs) and Monoacylglycerol Lipase (MAGL) , which are involved in various biological processes such as nucleoside transport and endocannabinoid signaling respectively .
Mode of Action
For instance, a compound with a similar fluorophenyl piperazine structure was found to inhibit ENTs . Another compound with a similar structure was found to inhibit MAGL in a competitive mode with respect to the 2-AG substrate .
Biochemical Pathways
Inhibition of ENTs can affect nucleoside transport across cell membranes . Inhibition of MAGL leads to the elevation of 2-AG, the most abundant endogenous agonist of the cannabinoid receptors CB1 and CB2 .
Pharmacokinetics
The logp value of a similar compound was found to be 381370 , which suggests that it may have good lipophilicity and thus potential for good absorption and distribution in the body.
Result of Action
For instance, inhibition of ENTs can affect the transport of nucleosides across cell membranes . Inhibition of MAGL can lead to an increase in 2-AG levels, which can have various effects depending on the tissues and cells involved .
Eigenschaften
IUPAC Name |
5-[[4-(4-fluorophenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN5O4S/c1-15-27-25-31(28-15)24(32)23(36-25)21(16-13-19(33-2)22(35-4)20(14-16)34-3)30-11-9-29(10-12-30)18-7-5-17(26)6-8-18/h5-8,13-14,21,32H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFTYZDFYWARKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C(=C3)OC)OC)OC)N4CCN(CC4)C5=CC=C(C=C5)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[Bromo(difluoro)methyl]-5-(trifluoromethyl)-1H-benzimidazole](/img/structure/B2930259.png)
![Benzyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2930260.png)
![N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}adamantane-1-carboxamide](/img/structure/B2930261.png)
![N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)thiophene-2-carboxamide](/img/structure/B2930262.png)


![2-[2-(Naphthalen-2-yl)acetamido]pentanedioic acid](/img/structure/B2930266.png)
![2-[(cyanomethyl)sulfanyl]-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2930267.png)
![1-Oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B2930268.png)

![2-Bromoimidazo[1,2-A]pyridine-8-carboxaldehyde](/img/structure/B2930271.png)

![4-cyano-N-[(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2930273.png)
![N-{4-[(3-cyano-4-methoxy-2-pyridinyl)oxy]phenyl}acetamide](/img/structure/B2930278.png)
